molecular formula C8H9BrO5 B12727929 (2-endo,3-exo)-2-Bromo-7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid CAS No. 109282-28-2

(2-endo,3-exo)-2-Bromo-7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid

Cat. No.: B12727929
CAS No.: 109282-28-2
M. Wt: 265.06 g/mol
InChI Key: HVZAZOJVFINJLF-UHFFFAOYSA-N
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Description

(2-endo,3-exo)-2-Bromo-7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable substance in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-endo,3-exo)-2-Bromo-7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid typically involves the bromination of a precursor compound, such as 7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

(2-endo,3-exo)-2-Bromo-7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions results in the formation of 7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid derivatives, while oxidation can yield oxo derivatives .

Scientific Research Applications

(2-endo,3-exo)-2-Bromo-7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-endo,3-exo)-2-Bromo-7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid involves its reactivity with various nucleophiles and electrophiles. The bromine atom serves as a reactive site for substitution reactions, while the bicyclic structure provides stability and rigidity to the molecule. The compound’s interactions with molecular targets and pathways depend on the specific context of its use in chemical or biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-endo,3-exo)-2-Bromo-7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid is unique due to its specific bromination and oxabicyclic structure, which imparts distinct reactivity and stability compared to other similar compounds.

Properties

CAS No.

109282-28-2

Molecular Formula

C8H9BrO5

Molecular Weight

265.06 g/mol

IUPAC Name

2-bromo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid

InChI

InChI=1S/C8H9BrO5/c9-8(7(12)13)4-2-1-3(14-4)5(8)6(10)11/h3-5H,1-2H2,(H,10,11)(H,12,13)

InChI Key

HVZAZOJVFINJLF-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C(C1O2)C(=O)O)(C(=O)O)Br

Origin of Product

United States

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